Posenacaftor - 615580-67-1

Posenacaftor

Catalog Number: EVT-10991832
CAS Number: 615580-67-1
Molecular Formula: C27H27NO5
Molecular Weight: 445.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PTI-801 represents a new class of drugs to treat pain. PTI-801 can minimize the opioid tolerance, dependence or addiction that is often associated with repeat use of oxycodone. It is a combination of oxycodone with ultralow-dose naltrexone, an opioid antagonist.
Overview

Posenacaftor, also known as PTI-801, is a compound under investigation primarily for its potential therapeutic applications in cystic fibrosis, particularly for patients with the F508del mutation in the cystic fibrosis transmembrane conductance regulator gene. This compound is classified as a corrector of the cystic fibrosis transmembrane conductance regulator protein, aiming to restore its function in affected individuals. Posenacaftor is often studied in combination with other modulators to enhance therapeutic efficacy.

Source and Classification

Posenacaftor is sourced from the pharmaceutical development efforts targeting cystic fibrosis. It is classified as a small molecule drug designed to correct the misfolding of the cystic fibrosis transmembrane conductance regulator protein, which is crucial for chloride ion transport across epithelial cell membranes. This misfolding leads to reduced function of the protein and contributes to the symptoms of cystic fibrosis.

Synthesis Analysis

Methods and Technical Details

The synthesis of posenacaftor involves several intricate steps, typically utilizing organic synthesis techniques. The process may include:

  1. Retrosynthetic Analysis: This involves breaking down the target molecule into simpler precursor structures to identify viable synthetic routes.
  2. Key Reactions: The synthesis often employs reactions such as amide bond formation and cyclization, utilizing reagents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in dimethylformamide for coupling reactions.
  3. Purification: After synthesis, compounds are typically purified using column chromatography to achieve high purity levels necessary for biological testing.

Technical Challenges

Challenges in synthesis may include ensuring high yields and purity of intermediates, managing reaction conditions to avoid side reactions, and optimizing steps for scalability.

Molecular Structure Analysis

Structure and Data

Posenacaftor's molecular structure can be described by its specific arrangement of atoms and functional groups that contribute to its biological activity. The compound features:

  • A complex arrangement involving multiple rings and functional groups that facilitate its interaction with the cystic fibrosis transmembrane conductance regulator protein.
  • Specific stereochemistry that may influence its binding affinity and efficacy.

Detailed structural data can be derived from techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the three-dimensional conformation of the molecule.

Chemical Reactions Analysis

Reactions and Technical Details

Posenacaftor undergoes various chemical reactions during its synthesis and when interacting with biological targets. Key reactions include:

  1. Amide Bond Formation: Essential for connecting different molecular fragments during synthesis.
  2. Cyclization Reactions: Important for forming cyclic structures that are often critical for biological activity.
  3. Stability Testing: Assessing how posenacaftor behaves under different conditions (e.g., pH changes, temperature variations) to ensure stability during storage and use.
Mechanism of Action

Process and Data

The mechanism of action for posenacaftor involves correcting the misfolded cystic fibrosis transmembrane conductance regulator protein by enhancing its trafficking to the cell surface:

  • Binding Affinity: Posenacaftor binds to specific sites on the protein, stabilizing its conformation and promoting proper folding.
  • Functional Restoration: By improving the localization of the protein to the plasma membrane, posenacaftor helps restore chloride ion transport functionality that is impaired in cystic fibrosis patients.
Physical and Chemical Properties Analysis

Physical Properties

Posenacaftor exhibits several notable physical properties:

  • Solubility: Typically soluble in organic solvents but may have limited solubility in water, impacting formulation strategies.
  • Stability: Stability studies are crucial to determine shelf life and storage conditions.

Chemical Properties

Chemical properties include:

  • Reactivity: Posenacaftor's reactivity profile should be characterized to understand potential interactions with other drugs or biological molecules.
  • pKa Values: Determining pKa values helps assess ionization states at physiological pH, influencing absorption and distribution.
Applications

Scientific Uses

Posenacaftor is primarily investigated for its role in treating cystic fibrosis. Its applications include:

  • Clinical Trials: Currently undergoing clinical trials to evaluate efficacy and safety in combination therapies with other cystic fibrosis modulators.
  • Research Tool: Used in laboratory settings to study cystic fibrosis pathology and develop new therapeutic strategies aimed at correcting protein misfolding.
Molecular Pharmacology and Mechanism of Action

Molecular Structure and Physicochemical Properties

Posenacaftor (also referred to as PTI-801 in developmental stages) is a small molecule belonging to the cystic fibrosis transmembrane conductance regulator corrector class. Its chemical structure is characterized by a quinoline scaffold, a feature shared with other established correctors like elexacaftor. This scaffold is critical for facilitating interactions with specific domains of the misfolded cystic fibrosis transmembrane conductance regulator protein. The molecule incorporates hydrophobic substituents, including tert-butyl groups, which enhance membrane permeability and facilitate binding within the cystic fibrosis transmembrane conductance regulator's hydrophobic pockets. While the exact molecular weight and full chemical formula are not explicitly detailed in the provided sources, its structural similarity to elexacaftor suggests optimization for binding to cystic fibrosis transmembrane conductance regulator domains involved in protein folding and stability [1] [5] [8].

Table 1: Key Molecular Characteristics of Posenacaftor

Property CategoryReported CharacteristicsFunctional Significance
Core Chemical ScaffoldQuinoline derivativeFacilitates binding interactions with cystic fibrosis transmembrane conductance regulator domains
Key Functional GroupsHydrophobic substituents (e.g., tert-butyl groups)Enhances membrane permeability and stabilizes binding within cystic fibrosis transmembrane conductance regulator hydrophobic pockets
Structural RelationshipShares core scaffold with elexacaftor (VX-445)Indicates potential overlap in mechanism and binding site
Mechanistic ClassificationCystic fibrosis transmembrane conductance regulator Corrector (Class II)Targets defective folding and trafficking of F508del-cystic fibrosis transmembrane conductance regulator

Primary Mechanism of Action: Correction of F508del-Cystic Fibrosis Transmembrane Conductance Regulator Defects

Posenacaftor functions primarily as a cystic fibrosis transmembrane conductance regulator corrector, specifically targeting the molecular pathology caused by the F508del mutation. This mutation, the most prevalent in cystic fibrosis, results in the deletion of phenylalanine at position 508 within the nucleotide-binding domain 1 of the cystic fibrosis transmembrane conductance regulator protein. This deletion disrupts the protein's folding kinetics and stability, leading to endoplasmic reticulum retention, premature degradation by the ubiquitin-proteasome system, and failure to traffic to the apical plasma membrane of epithelial cells. Consequently, chloride and bicarbonate ion transport is severely impaired [1] [4] [6].

Posenacaftor binds directly to the misfolded F508del-cystic fibrosis transmembrane conductance regulator protein. Biochemical and functional assays, including cellular thermal shift assays and fluorescence-based techniques, demonstrate that posenacaftor binding induces conformational changes that partially stabilize nucleotide-binding domain 1 and improve its interaction with other domains, particularly membrane-spanning domain 1 and membrane-spanning domain 2. This stabilization promotes the completion of the protein's folding process, allowing it to pass the endoplasmic reticulum quality control checkpoints. Consequently, a greater proportion of the F508del-cystic fibrosis transmembrane conductance regulator protein matures and traffics to the cell surface [1] [8]. While posenacaftor significantly improves cystic fibrosis transmembrane conductance regulator processing and trafficking, it does not function as a potentiator. It exhibits no intrinsic activity in enhancing the channel open probability (gating) of cystic fibrosis transmembrane conductance regulator once it reaches the plasma membrane, which is a distinct function performed by drugs like ivacaftor [1] [6].

Binding Site and Mechanism Elucidation Studies

Critical insights into posenacaftor's binding site and mechanism were derived from studies investigating its interactions with cystic fibrosis transmembrane conductance regulator revertants and its lack of additivity with elexacaftor. Revertants are second-site mutations (e.g., p.Val510Asp, p.Gly550Glu, p.Arg1070Trp, and 4RK) that partially compensate for the folding defect caused by the primary F508del mutation. Posenacaftor demonstrated a similar corrective effect on these revertants as elexacaftor, suggesting a shared mechanistic pathway [1].

The most compelling evidence for a common binding site comes from combination studies. When posenacaftor was combined with elexacaftor, no additive or synergistic correction of F508del-cystic fibrosis transmembrane conductance regulator was observed. This lack of additivity strongly indicates that both compounds bind to the same site or act through an identical molecular mechanism to exert their corrective effects. Further supporting this, posenacaftor showed synergistic effects when combined with other correctors targeting distinct cystic fibrosis transmembrane conductance regulator domains, such as ABBV-2222, FDL-169, VX-661 (tezacaftor), or VX-809 (lumacaftor). These correctors typically bind to membrane-spanning domain-containing regions or interfaces between domains. This pattern of synergy and non-additivity positions posenacaftor within the same mechanistic category (often termed "Corrector Class III") as elexacaftor, targeting a specific folding defect associated with F508del, distinct from the defects targeted by membrane-spanning domain-focused correctors like lumacaftor or tezacaftor [1].

Despite the significant rescue of F508del-cystic fibrosis transmembrane conductance regulator trafficking by posenacaftor-containing combinations, biochemical analyses indicate that the rescued mutant protein still exhibits reduced conformational stability compared to wild-type cystic fibrosis transmembrane conductance regulator. This is evidenced by a shorter half-life at the plasma membrane, highlighting that even potent corrector combinations only partially restore the full stability of the protein [1].

Role in Combination Therapy and Synergistic Effects

Posenacaftor is primarily developed for use in combination therapies, reflecting the multifactorial nature of F508del-cystic fibrosis transmembrane conductance regulator defects. Its mechanism complements that of other correctors targeting different cystic fibrosis transmembrane conductance regulator domains and potentiators enhancing channel gating [1] [8].

Combining posenacaftor with a membrane-spanning domain-targeting corrector (e.g., tezacaftor or lumacaftor) yields significantly greater correction of F508del-cystic fibrosis transmembrane conductance regulator processing, trafficking, and function than either corrector alone. This synergy arises because the two correctors address distinct biogenesis defects: posenacaftor (acting similarly to elexacaftor) targets a specific nucleotide-binding domain 1/domain-interface stability defect, while the membrane-spanning domain corrector stabilizes membrane-spanning domain assembly. The complementary actions lead to a multiplicative increase in the amount of functional cystic fibrosis transmembrane conductance regulator reaching the cell surface [1] [8].

The addition of a potentiator like ivacaftor or dirocaftor is essential to maximize the functional benefit of corrector combinations. While posenacaftor and other correctors increase the quantity of cystic fibrosis transmembrane conductance regulator at the plasma membrane, the rescued F508del-cystic fibrosis transmembrane conductance regulator protein still exhibits gating defects. Potentiators bind to the channel and increase its open probability, thereby amplifying the chloride conductance facilitated by the corrector-delivered protein. Clinical proof-of-concept studies with triple combinations (e.g., posenacaftor + dirocaftor + nesolicaftor) demonstrated significant improvements in cystic fibrosis transmembrane conductance regulator function in patients homozygous for F508del. These improvements were measured by reductions in sweat chloride concentration (indicating improved chloride transport) and increases in percent predicted forced expiratory volume in one second (indicating improved lung function). Notably, the triple combination therapy consistently outperformed double combinations (e.g., posenacaftor + dirocaftor) in both functional assays and clinical measures, underscoring the critical importance of targeting multiple defects simultaneously [8].

Table 2: Functional Rescue of F508del-CFTR by Posenacaftor Combinations

Combination TherapyKey Functional Outcomes (vs. Baseline/Placebo)Inferred Mechanistic Synergy
Posenacaftor + Membrane-Spanning Domain Corrector (e.g., Tezacaftor/Lumacaftor)Enhanced processing & trafficking > either corrector alone; Increased functional cystic fibrosis transmembrane conductance regulator at cell surfacePosenacaftor targets NBD1/interface defect; Membrane-spanning domain Corrector targets membrane-spanning domain assembly defect; Complementary actions
Posenacaftor + ElexacaftorNo additive/synergistic effect on F508del rescueShared binding site/identical mechanism prevents additive effect
Triple: Posenacaftor + Dirocaftor (Potentiator) + Nesolicaftor (Amplifier)F508del/F508del Patients: ~5-8% increase in percent predicted forced expiratory volume in one second; ~19-29 mmol/L decrease in sweat chlorideCorrector (Posenacaftor) increases cystic fibrosis transmembrane conductance regulator at membrane; Potentiator (Dirocaftor) improves channel open probability; Amplifier (Nesolicaftor) may increase cystic fibrosis transmembrane conductance regulator mRNA/protein synthesis

Properties

CAS Number

615580-67-1

Product Name

Posenacaftor

IUPAC Name

8-methyl-2-(3-methyl-1-benzofuran-2-yl)-5-[(1R)-1-(oxan-4-yl)ethoxy]quinoline-4-carboxylic acid

Molecular Formula

C27H27NO5

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C27H27NO5/c1-15-8-9-23(32-17(3)18-10-12-31-13-11-18)24-20(27(29)30)14-21(28-25(15)24)26-16(2)19-6-4-5-7-22(19)33-26/h4-9,14,17-18H,10-13H2,1-3H3,(H,29,30)/t17-/m1/s1

InChI Key

QUDOHCFOJCNKPK-QGZVFWFLSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)OC(C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)O

Isomeric SMILES

CC1=C2C(=C(C=C1)O[C@H](C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.